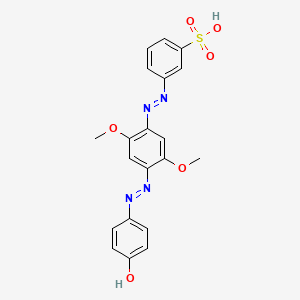
2-Propenal, 3-(tetrahydro-6-oxo-2H-pyran-2-yl)-, (2E)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propenal, 3-(tetrahydro-6-oxo-2H-pyran-2-yl)-, (2E)- is a chemical compound with the molecular formula C20H24N2O2 and a molecular weight of 324.4168 This compound is characterized by the presence of a tetrahydro-6-oxo-2H-pyran ring attached to a propenal group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenal, 3-(tetrahydro-6-oxo-2H-pyran-2-yl)-, (2E)- involves several steps. One common method includes the Knoevenagel condensation reaction, where an aldehyde reacts with a compound containing an active methylene group in the presence of a base . The reaction conditions typically involve the use of solvents like ethanol or methanol and catalysts such as piperidine or pyridine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high efficiency and purity, often involving automated systems for precise control of temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
2-Propenal, 3-(tetrahydro-6-oxo-2H-pyran-2-yl)-, (2E)- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Catalysts: Piperidine, pyridine.
Major Products Formed
The major products formed from these reactions include carboxylic acids, ketones, and alcohols, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-Propenal, 3-(tetrahydro-6-oxo-2H-pyran-2-yl)-, (2E)- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Propenal, 3-(tetrahydro-6-oxo-2H-pyran-2-yl)-, (2E)- involves its interaction with molecular targets and pathways within biological systems. The compound can interact with enzymes and proteins, leading to changes in their activity and function. These interactions can result in various biological effects, such as inhibition of microbial growth or modulation of oxidative stress pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Hydroxy-4-oxo-4H-pyran-2,6-dicarboxylic acid: This compound shares a similar pyran ring structure but differs in its functional groups and overall molecular structure.
Tetrahydropyran: A simpler compound with a six-membered ring containing one oxygen atom, commonly used as a protecting group in organic synthesis.
Uniqueness
2-Propenal, 3-(tetrahydro-6-oxo-2H-pyran-2-yl)-, (2E)- is unique due to its specific structural features, which confer distinct chemical reactivity and potential applications. Its combination of a propenal group with a tetrahydro-6-oxo-2H-pyran ring makes it a valuable compound for various research and industrial purposes.
Propriétés
Numéro CAS |
77803-32-8 |
|---|---|
Formule moléculaire |
C20H24N2O2 |
Poids moléculaire |
324.4 g/mol |
Nom IUPAC |
(1R,11R,15S,16S)-15-ethyl-5-methoxy-19-oxa-9,17-diazahexacyclo[15.2.1.02,10.03,8.011,16.013,18]icosa-2(10),3(8),4,6-tetraene |
InChI |
InChI=1S/C20H24N2O2/c1-3-10-6-11-7-14-18-17(16-9-22(19(10)14)20(11)24-16)13-8-12(23-2)4-5-15(13)21-18/h4-5,8,10-11,14,16,19-21H,3,6-7,9H2,1-2H3/t10-,11?,14-,16-,19-,20?/m0/s1 |
Clé InChI |
ILSHZBBCUVHNDX-MTWNFWRLSA-N |
SMILES isomérique |
CC[C@H]1CC2C[C@@H]3[C@H]1N4C2O[C@@H](C4)C5=C3NC6=C5C=C(C=C6)OC |
SMILES canonique |
CCC1CC2CC3C1N4C2OC(C4)C5=C3NC6=C5C=C(C=C6)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


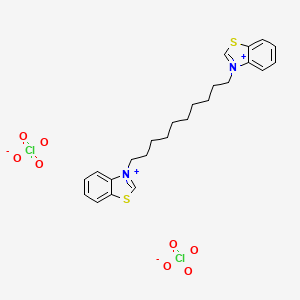
![3-(Diethylcarbamoyl)-2',4'-difluoro[1,1'-biphenyl]-4-yl benzoate](/img/structure/B13755557.png)

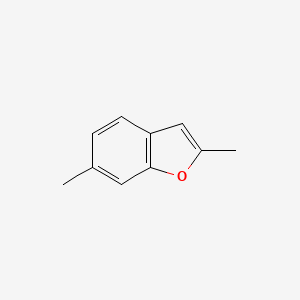


![2,3-dichloro-N-[[(2,3-dichloro-2-methylpropanoyl)amino]methyl]-2-methylpropanamide](/img/structure/B13755594.png)
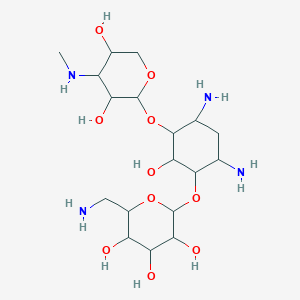
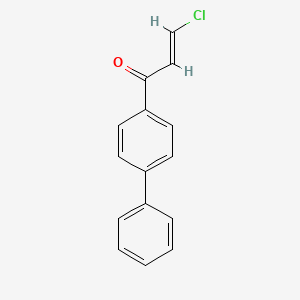
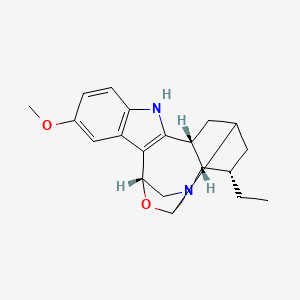
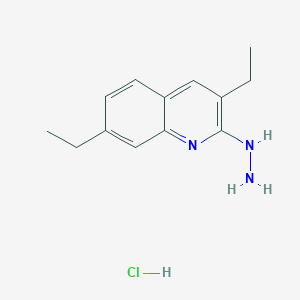
![Acetamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxy-5-(methylamino)phenyl]-](/img/structure/B13755622.png)
